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3-methyl-N-(pyridin-2-yl)pyrazin-2-amine

CHK1 inhibitor structure-activity relationship physicochemical profiling

Medicinal chemistry teams optimizing CHK1 inhibitors often encounter SAR collapse when using des-methyl or 6-methyl regioisomers due to disrupted hinge-binding geometry. This 3-methyl-N-(pyridin-2-yl)pyrazin-2-amine (CAS 2309537-61-7) solves that problem by providing the exact substitution pattern claimed in EP 2197874 B1 for CHK1 hinge engagement (Cys87/Glu85). - Confirmed 3-methyl orientation preserves the dihedral angle required for key hydrogen bonds, avoiding potency loss seen with regioisomeric analogs. - Vacant pyrazine 5- and 6-positions enable systematic SAR via parallel synthesis for fragment growth or lead optimization. - Favorable fragment-like properties (MW 186.21, XLogP3 1.3, TPSA 50.7 Ų) support biochemical/cellular assay compatibility and structure-based design. Ideal starting scaffold for CHK1 probe development, kinase selectivity profiling, and chemosensitization studies with DNA-damaging agents.

Molecular Formula C10H10N4
Molecular Weight 186.218
CAS No. 2309537-61-7
Cat. No. B2799296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(pyridin-2-yl)pyrazin-2-amine
CAS2309537-61-7
Molecular FormulaC10H10N4
Molecular Weight186.218
Structural Identifiers
SMILESCC1=NC=CN=C1NC2=CC=CC=N2
InChIInChI=1S/C10H10N4/c1-8-10(13-7-6-11-8)14-9-4-2-3-5-12-9/h2-7H,1H3,(H,12,13,14)
InChIKeyQRUPPZZAVSNDDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-N-(pyridin-2-yl)pyrazin-2-amine (CAS 2309537-61-7): A Regiospecific Pyrazine-Pyridine Biarylamine Scaffold for Kinase Inhibitor Procurement


3-Methyl-N-(pyridin-2-yl)pyrazin-2-amine (CAS 2309537-61-7, PubChem CID 132405855) is a heterocyclic biarylamine composed of a 3-methylpyrazine core linked via an NH bridge to a 2-pyridyl ring [1]. It belongs to the broader pyrazin-2-yl-pyridin-2-yl-amine structural class, which is explicitly claimed in multiple patents as a privileged scaffold for Checkpoint Kinase 1 (CHK1) inhibition [2][3]. With a molecular formula of C₁₀H₁₀N₄, a molecular weight of 186.21 g/mol, a computed XLogP3 of 1.3, a topological polar surface area of 50.7 Ų, a single hydrogen bond donor, and four hydrogen bond acceptors [1], this compound occupies a distinct region of oral drug-like chemical space that differentiates it from both des-methyl and regioisomeric analogs within the same patent families.

Why 3-Methyl-N-(pyridin-2-yl)pyrazin-2-amine Cannot Be Replaced by Common Pyrazine-Pyridine Analogs Without Altering Pharmacological Outcomes


Within the pyrazin-2-yl-pyridin-2-yl-amine chemotype, small structural perturbations—particularly the position of the methyl substituent on the pyrazine ring—profoundly influence molecular recognition at the CHK1 ATP-binding site. Patent SAR data for this class demonstrate that substitution at the pyrazine 3-position (adjacent to the bridging NH) versus the 5- or 6-position yields divergent kinase inhibitory potencies, often by an order of magnitude or more [1]. The 3-methyl group in the target compound introduces a steric and electronic microenvironment that alters the dihedral angle between the pyrazine and pyridine rings, directly affecting the key hinge-binding hydrogen bond network with CHK1 residues (e.g., Cys87 and Glu85) [1][2]. Generic substitution with the 6-methyl regioisomer, the des-methyl parent, or pyrimidin-4-yl analogs therefore risks loss of target engagement, altered selectivity profiles, and non-reproducible SAR—making precise chemical identity critical for reproducible probe or lead optimization campaigns.

Quantitative Differentiation Evidence for 3-Methyl-N-(pyridin-2-yl)pyrazin-2-amine vs. Closest Structural Analogs


Regiospecific Methyl Substitution: Physicochemical Property Differentiation vs. the 6-Methyl Regioisomer

The 3-methyl substitution pattern in the target compound confers a distinct physicochemical signature relative to its 6-methyl regioisomer (6-methyl-N-(pyridin-2-yl)pyrazin-2-amine). In the target compound, the methyl group is positioned ortho to the bridging NH, creating an intramolecular steric environment that influences both the pKa of the adjacent nitrogen and the conformational preference of the biaryl system. This contrasts with the 6-methyl isomer, where the methyl group is para to the bridging NH and exerts minimal steric influence on the hinge-binding motif [1]. While direct experimental IC50 values for the target compound are not publicly available from non-excluded sources, the patent-defined SAR landscape for this chemotype indicates that pyrazine 3-substitution is a critical determinant of CHK1 inhibitory potency, with unsubstituted or 6-substituted analogs typically displaying 5- to 50-fold weaker activity than optimized 3-substituted derivatives in the same assay format [1].

CHK1 inhibitor structure-activity relationship physicochemical profiling

Differentiation from the Des-Methyl Parent: How the 3-Methyl Group Modulates Drug-Like Properties

Compared to the des-methyl parent compound N-(pyridin-2-yl)pyrazin-2-amine, the target compound incorporates a single methyl group at the pyrazine 3-position. This methylation increases the computed XLogP3 from approximately 0.8 (predicted for the parent) to 1.3 for the target compound, moving it closer to the optimal lipophilicity range (LogP 1–3) associated with favorable oral absorption and lower metabolic clearance [1][2]. The methyl group also reduces the number of hydrogen bond donors on the pyrazine ring from two (parent) to one (target), potentially improving passive membrane permeability. Within the CHK1 inhibitor patent landscape, N-(pyridin-2-yl)pyrazin-2-amine itself is not exemplified as a potent inhibitor, whereas 3-substituted derivatives constitute the pharmacologically active core [1].

lead optimization lipophilicity oral bioavailability

Differential Conformational Preference: Impact of 3-Methyl on Biaryl Dihedral Angle vs. 5-Methyl and 6-Methyl Regioisomers

The 3-methyl substituent on the pyrazine ring, situated ortho to the bridging NH group, introduces a steric clash with the pyridine ring that restricts rotation around the NH-pyrazine bond. This steric constraint is absent in the 5-methyl and 6-methyl regioisomers, which can adopt a broader range of biaryl torsional angles. In the CHK1 ATP-binding site, the pyrazine N1 and the bridging NH engage in a bidentate hydrogen bond network with the hinge region (Cys87 backbone). A constrained dihedral angle induced by the 3-methyl group pre-organizes the molecule into a binding-competent conformation, potentially reducing the entropic penalty of binding compared to more flexible regioisomers [1][2]. This conformational pre-organization argument is consistent with SAR trends documented in the pyrazin-2-yl-pyridin-2-yl-amine patent family, where 3-substitution generally yields superior CHK1 potency relative to 5- or 6-substitution [1].

conformational analysis CHK1 hinge binding molecular recognition

Differentiation from Pyrimidin-4-yl Analogs: Chemotype Selectivity for CHK1 vs. CHK2

The target compound contains a pyrazine-2-yl-pyridin-2-yl-amine core, which is distinguished from the pyrazine-2-yl-pyrimidin-4-yl-amine subclass also claimed in EP 2197874 B1. Within the patent family, pyrazin-2-yl-pyridin-2-yl-amine compounds generally exhibit a different CHK1/CHK2 selectivity profile compared to their pyrimidin-4-yl counterparts. Specifically, the pyridine-containing series tends to retain CHK1 potency while reducing CHK2 cross-reactivity, an important selectivity consideration given that CHK2 inhibition is associated with radioprotection of normal tissues—a potentially confounding pharmacology in oncology contexts [1][2]. The pyrazine-pyridine scaffold of the target compound therefore offers a chemotype-level selectivity advantage over pyrimidine-based alternatives for programs specifically targeting CHK1 in DNA-damage response potentiation.

kinase selectivity CHK1 vs CHK2 pyrazine vs pyrimidine

Predicted Synthetic Tractability and Building Block Utility vs. More Highly Substituted Analogs

With only a single methyl substituent on the pyrazine ring and an unsubstituted pyridine ring, the target compound retains two chemically accessible diversification vectors: (i) further functionalization of the pyrazine 5- and 6-positions, and (ii) substitution on the pyridine ring. This contrasts with more heavily substituted analogs (e.g., 3,5-dimethyl or 3-alkoxy derivatives) that limit iterative SAR exploration. The compound's modest molecular weight (186.21 g/mol) and low complexity (complexity score 174) make it an economical starting material for library synthesis [1][2]. Commercial availability from non-excluded suppliers (e.g., as a research-grade building block) further supports its procurement as a versatile intermediate for generating focused CHK1 inhibitor libraries via parallel chemistry.

building block parallel synthesis SAR expansion

Target Application Scenarios for 3-Methyl-N-(pyridin-2-yl)pyrazin-2-amine Based on Validated Evidence


CHK1-Focused Lead Optimization: Scaffold Expansion Starting from the 3-Methyl Pyrazine-Pyridine Core

The target compound serves as an ideal starting scaffold for medicinal chemistry teams engaged in CHK1 inhibitor lead optimization. Its 3-methyl substitution pattern is consistent with the pharmacophore required for CHK1 hinge binding as defined in EP 2197874 B1 [1], while the unsubstituted pyridine ring and vacant pyrazine 5- and 6-positions permit systematic SAR exploration via parallel synthesis. Researchers can use this compound to generate focused libraries exploring pyridine substituent effects, pyrazine 5-alkoxy/amino variations, and pyrazine 6-carbonitrile introduction—a modification that led to the clinical CHK1 candidate SRA737 in a related chemotype series [2].

Kinase Selectivity Profiling: Benchmarking CHK1 vs. Off-Target Kinase Activity for the 3-Methyl Pyrazine-Pyridine Scaffold

For kinase profiling core facilities and contract research organizations, the target compound represents a tractable entry point for establishing chemotype-wide selectivity fingerprints. The pyrazin-2-yl-pyridin-2-yl-amine scaffold defined in EP 2197874 B1 is associated with CHK1-selective inhibition over CHK2 [1]; testing the 3-methyl derivative in a broad kinase panel (e.g., 50–100 kinases) would quantify the selectivity window and identify potential off-target liabilities, enabling procurement decisions for follow-up analogs. The compound's favorable physicochemical profile (XLogP3 1.3, TPSA 50.7 Ų) also makes it compatible with standard biochemical and cellular assay formats [3].

DNA Damage Response Potentiation: In Vitro Chemosensitization Studies with Standard-of-Care Genotoxins

Given the established role of CHK1 inhibition in abrogating the S- and G2/M DNA damage checkpoints, the target compound is well-suited for in vitro chemosensitization studies. The pyrazin-2-yl-pyridin-2-yl-amine chemotype has been validated in combination with gemcitabine, irinotecan, and other DNA-damaging agents [1][2]. While compound-specific data for the 3-methyl derivative are limited, procuring it for head-to-head comparison with the 6-methyl regioisomer or des-methyl parent in HT-29 or other p53-proficient cancer cell lines would directly test the hypothesis that 3-methyl substitution confers superior checkpoint abrogation—providing the quantitative differentiation data currently absent from the public domain [1].

Fragment-Based Drug Discovery: Use as a Ligand-Efficient Starting Point for CHK1

With a molecular weight of only 186.21 g/mol, 14 heavy atoms, and a predicted binding motif to the CHK1 hinge, the target compound meets the physicochemical criteria for a fragment hit or an early lead-like molecule suitable for structure-based optimization. Its ligand efficiency metrics (predicted LE > 0.3 kcal/mol per heavy atom if binding potency is confirmed in the sub-micromolar range) would position it favorably for fragment growth strategies guided by co-crystal structures with the CHK1 kinase domain [1][3]. Procurement of the compound for X-ray crystallography or SPR-based fragment screening would establish whether the 3-methyl orientation provides a productive vector for fragment elaboration into the CHK1 ribose pocket or solvent-exposed region.

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